molecular formula C9H10N2O3 B181844 N,N-dimethyl-2-nitrobenzamide CAS No. 2018-71-5

N,N-dimethyl-2-nitrobenzamide

Cat. No. B181844
CAS RN: 2018-71-5
M. Wt: 194.19 g/mol
InChI Key: KPQZUMNGHBYUOI-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-nitrobenzamide is a chemical compound that is not directly mentioned in the provided papers. However, related compounds with similar structures and functionalities are discussed, which can provide insights into the properties and reactivity of N,N-dimethyl-2-nitrobenzamide. For instance, compounds with nitrobenzamide structures are studied for their potential as cytotoxic agents in hypoxic cells and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of related nitrobenzamide compounds often involves the displacement of halogen groups with amine-containing reagents or the reaction of benzoyl chlorides with amines. For example, the synthesis of 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide involves displacement reactions and mesylate displacement with LiCl . Another related compound, N,N-dimethyl-4-nitrobenzylamine, is synthesized using methylene chloride as a solvent and dimethylamine hydrochloride as an auxiliary material . These methods could potentially be adapted for the synthesis of N,N-dimethyl-2-nitrobenzamide.

Molecular Structure Analysis

The molecular structure of nitrobenzamide derivatives is characterized by the presence of nitro groups and amide functionalities. These groups influence the electronic properties of the molecule and can participate in various chemical reactions. For instance, the structure of N-phenyl-2-nitrobenzamide is composed of molecules that are strongly hydrogen-bonded, forming chains along one axis, which could be similar in N,N-dimethyl-2-nitrobenzamide .

Chemical Reactions Analysis

Nitrobenzamide compounds undergo a variety of chemical reactions, particularly under reductive conditions. For example, the reductive chemistry of 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide involves the reduction of nitro groups to hydroxylamines and amines, which significantly affects the cytotoxicity of the compound . Similarly, N,N-dimethyl-2-nitrobenzamide could undergo reductive transformations that affect its reactivity and potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzamide derivatives are influenced by their functional groups. The reduction potentials, solubility, and stability of these compounds can vary significantly. For example, regioisomers of 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide show different cytotoxicities and hypoxic selectivities, which are related to their electronic properties and reduction potentials . The stability and reactivity of N,N-dimethyl-2-nitrobenzamide would likely be influenced by similar factors.

Scientific Research Applications

Synthesis and Chemical Properties

  • One-Pot Synthesis of Quinazolin-4(3H)-ones : N,N-dimethyl-2-nitrobenzamide is used in the synthesis of 2-(het)arylquinazolin-4(3H)-ones, employing sodium dithionite as a reducing agent. This process highlights its role in the synthesis of heterocyclic compounds (Romero, Salazar, & López, 2013).

  • Solubility and Interaction with Solvents : Studies on the solubility of N,N-dimethyl-2-nitrobenzamide in various solvents like DMSO and DMF have provided insights into its interaction with different solvents, aiding in understanding its chemical properties (Yuan, Zheng, Zhao, & Kong, 2019).

  • Structural and Spectroscopic Characterization : The structural and spectroscopic features of N,N-dimethyl-2-nitrobenzamide compounds have been explored, revealing information about their molecular geometry and electronic properties (Arslan, Kazak, & Aydın, 2015).

Applications in Electrochemistry and Material Science

  • Electrochemical Behavior Analysis : The electrochemical behaviors of N,N-dimethyl-2-nitrobenzamide derivatives have been investigated for potential applications in electro-organic synthesis, indicating its utility in electrochemical studies (Zeybek, Durmus, Tekiner-Gulbas, Akı-Şener, Yalcin, & Kılıç, 2009).

  • Nanoparticle Synthesis and Characterization : N,N-dimethyl-2-nitrobenzamide has been used in the synthesis and characterization of nanoparticles, highlighting its role in nanotechnology and material science applications (Saeed, Rashid, Hussain, Jasinski, Keeley, & Khan, 2013).

  • Synthesis of Light-Switchable Polymers : The compound has been utilized in the synthesis of cationic polymers that can be switched to zwitterionic form upon light irradiation, demonstrating its application in the development of light-responsive materials (Sobolčiak, Špírek, Katrlík, Gemeiner, Lacík, & Kasák, 2013).

Safety And Hazards

The safety data sheet for a related compound, “Benzamide”, mentions that it is harmful if swallowed and is suspected of causing genetic defects . It is recommended to use personal protective equipment as required and to avoid eating, drinking, or smoking when using this product .

properties

IUPAC Name

N,N-dimethyl-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-10(2)9(12)7-5-3-4-6-8(7)11(13)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQZUMNGHBYUOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390771
Record name N,N-dimethyl-2-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-2-nitrobenzamide

CAS RN

2018-71-5
Record name N,N-Dimethyl-2-nitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2018-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-dimethyl-2-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2.0 g 2-nitrobenzoic acid and 0.98 g dimethylammonium chloride in dichloromethane at 0° C. were added 2.29 g 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, 1.62 g N-hydroxy-benzotriazol and 6.05 g N-methyl-morpholine. The resulting mixture was stirred at room temperature overnight. The reaction mixture was then washed sequentially, with saturated sodium hydrogen carbonate, a 5% aqueous solution of citric acid and brine. The organic phase was dried over sodium sulfate. After filteration the solvent was removed in vacuo yielding N,N-dimethyl-2-nitrobenzamide (2.13 g).
Quantity
2 g
Type
reactant
Reaction Step One
Name
dimethylammonium chloride
Quantity
0.98 g
Type
reactant
Reaction Step One
Quantity
2.29 g
Type
reactant
Reaction Step One
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
6.05 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of dimethylamine (30 g, 270 mmol) and sodium hydroxide (7.2 g, 180 mmol) in 60 mL of dioxane was stirred and 2-nitrobenzoyl chloride (23.8 mL, 180 mmol) in 100 mL of dioxane was added dropwise. The mixture was stirred at room temperature for approximately 12 hours and then partitioned between 100 mL of saturated sodium bicarbonate solution and 150 mL of ethyl acetate. The aqueous layer was extracted with ethyl acetate (2×100 mL) and the combined ethyl acetate was washed with brine, dried (Na2SO4) and concentrated. The residue was purified on silica gel by flash chromatography eluting with 4% methanol/methylene chloride to give N,N-dimethyl-2-nitrobenzamide (20 g, 103 mmol), m.p. 74°-76° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
23.8 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
HK Fun, SR Jebas, B Chandrakantha… - … Section E: Structure …, 2009 - scripts.iucr.org
In the title compound, C11H15N3O3, one of the methyl groups attached to the benzamide unit is slightly twisted with a C—N—C—C torsion angle of 4.04 (13). The crystal packing is …
Number of citations: 2 scripts.iucr.org
L Morera, G Labar, G Ortar, DM Lambert - Bioorganic & medicinal …, 2012 - Elsevier
A series of (1H-benzo[d][1,2,3]triazol-1-yl)(4-benzylpiperazin-1-yl)methanones and of (1H-benzo[d][1,2,3]triazol-1-yl)(4-phenylpiperazin-1-yl)methanones has been prepared and tested …
Number of citations: 39 www.sciencedirect.com
Q Liang, Y Chen, K Yu, C Chen, S Zhang… - European Journal of …, 2017 - Elsevier
Currently there are several irreversible BTK inhibitors targeting Cys481 residue under preclinical or clinical development. However, most of these inhibitors also targeted other kinases …
Number of citations: 22 www.sciencedirect.com
Z Wu, C Cheng, X Tang, S Liu, G Xi, M Zhao… - …, 2018 - Wiley Online Library
An efficient protocol for the straightforward synthesis of amides from readily available carboxylic acids and tetraalkylthiuram disulfides is presented. The reaction proceeds through direct …
X Bi, J Li, E Shi, H Wang, R Gao, J Xiao - Tetrahedron, 2016 - Elsevier
The direct amidation of carboxylic acids with N-substituted formamides has been accomplished via ruthenium catalysis. In the presence of ruthenium catalyst, a versatile range of …
Number of citations: 18 www.sciencedirect.com
H Yan, H Yang, L Lu, D Liu, G Rong, J Mao - Tetrahedron, 2013 - Elsevier
A highly effective synthesis of α,β-unsaturated acylamides is reported for the first time via copper-catalyzed direct amidation between readily available cinnamic acids and N-substituted …
Number of citations: 14 www.sciencedirect.com

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